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molecular formula C5H11NO2S B8587702 1-(Methylsulfonylmethyl)cyclopropanamine

1-(Methylsulfonylmethyl)cyclopropanamine

Cat. No. B8587702
M. Wt: 149.21 g/mol
InChI Key: TVGVIXDOQFUPFW-UHFFFAOYSA-N
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Patent
US08591943B2

Procedure details

To tert-butyl 1-(methylsulfonylmethyl)cyclopropylcarbamate (crude, 1.05 g) in DCM (7 ml) was added 4M HCl in 1,4-dioxane (16 ml) at r.t. It was stirred further at room temperature for 1 h, at which time LC/MS analysis confirmed full consumption of starting material. Solvent was removed in vacuo and the solid was washed with ether to get the desired 1-(methylsulfonylmethyl)cyclopropanamine as an HCl salt.
Name
tert-butyl 1-(methylsulfonylmethyl)cyclopropylcarbamate
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH2:5][C:6]1([NH:9]C(=O)OC(C)(C)C)[CH2:8][CH2:7]1)(=[O:4])=[O:3].[ClH:17]>C(Cl)Cl.O1CCOCC1>[CH3:1][S:2]([CH2:5][C:6]1([NH2:9])[CH2:8][CH2:7]1)(=[O:4])=[O:3].[ClH:17]

Inputs

Step One
Name
tert-butyl 1-(methylsulfonylmethyl)cyclopropylcarbamate
Quantity
1.05 g
Type
reactant
Smiles
CS(=O)(=O)CC1(CC1)NC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
16 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It was stirred further at room temperature for 1 h, at which time LC/MS analysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of starting material
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
WASH
Type
WASH
Details
the solid was washed with ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)CC1(CC1)N
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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